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Compound of Interest

Compound Name: 6-Oxoheptanoic acid

Cat. No.: B047756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
oxoheptanoic acid, a molecule of interest in various chemical and pharmaceutical research

domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining

such spectra.

Spectroscopic Data Summary
The spectroscopic data for 6-oxoheptanoic acid is summarized below, providing key

quantitative information for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 6-Oxoheptanoic Acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.5-12.0 Singlet 1H -COOH

2.46 Triplet 2H -CH₂-C=O

2.33 Triplet 2H -CH₂-COOH

2.14 Singlet 3H -C(=O)-CH₃

1.63 Multiplet 4H -CH₂-CH₂-CH₂-

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS). Data is compiled

from typical values for similar functional groups and may vary slightly based on experimental

conditions.

Table 2: ¹³C NMR Spectroscopic Data for 6-Oxoheptanoic Acid

Chemical Shift (ppm) Assignment

209.1 C=O (ketone)

179.5 C=O (carboxylic acid)

43.2 -CH₂-C=O

33.8 -CH₂-COOH

29.8 -C(=O)-CH₃

28.6 -CH₂-

24.2 -CH₂-

Solvent: CDCl₃. Data is compiled from typical values for similar functional groups and may vary

slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 6-Oxoheptanoic Acid

Wavenumber (cm⁻¹) Description Functional Group

3300-2500 (broad) O-H stretch Carboxylic Acid

~2940, ~2860 C-H stretch Aliphatic

~1710 C=O stretch
Carboxylic Acid (dimer) &

Ketone (overlapping)

~1410 O-H bend Carboxylic Acid

~1290 C-O stretch Carboxylic Acid

~940 O-H bend (out-of-plane) Carboxylic Acid

Sample preparation: Melt. The characteristic broad O-H stretch of a carboxylic acid is a key

feature in the IR spectrum of this compound.[2][3][4][5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for 6-Oxoheptanoic Acid (Electron Ionization)
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m/z Relative Intensity Possible Fragment

144 Low [M]⁺ (Molecular Ion)

126 Moderate [M - H₂O]⁺

101 Moderate [M - CH₃CO]⁺

87 High [M - C₄H₇O]⁺

58 High [CH₃COCH₃]⁺

43 Very High [CH₃CO]⁺

The base peak is typically observed at m/z = 43, corresponding to the acetyl cation.[1][7]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-20 mg of 6-oxoheptanoic acid for ¹H NMR or 20-50 mg for ¹³C

NMR.[8][9]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃) in a clean, dry vial.[8][9]

Transfer the solution to a 5 mm NMR tube.[8]

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing.[9]

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[8][10]

Data Acquisition:
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Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹H NMR of

carboxylic acids, the acidic proton signal may be broad and located far downfield (~12 ppm).

[4][6] For ¹³C NMR, carboxyl carbons typically appear in the 165-185 ppm range.[4][6]

Infrared (IR) Spectroscopy
Sample Preparation (Melt/Thin Film):

Place a small amount of solid 6-oxoheptanoic acid onto one salt plate (e.g., NaCl or KBr).

Gently heat the plate to melt the solid, or if it is a low-melting solid, place a second salt plate

on top and apply gentle pressure to create a thin film.

Alternatively, dissolve the sample in a volatile solvent, deposit the solution onto a salt plate,

and allow the solvent to evaporate.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum. Key absorptions for

carboxylic acids include a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O

stretch around 1710 cm⁻¹.[2][4][6]

Mass Spectrometry (GC-MS)
Sample Preparation:
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For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often

necessary for carboxylic acids to increase their volatility. A common method is esterification

(e.g., to form the methyl ester).

Alternatively, for direct infusion or liquid chromatography-mass spectrometry (LC-MS),

dissolve a small amount of 6-oxoheptanoic acid in a suitable solvent such as methanol or

acetonitrile.[11][12][13][14]

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source of the mass spectrometer (e.g., via a GC

column).

In the ion source, molecules are bombarded with high-energy electrons, causing ionization

and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like 6-
oxoheptanoic acid is depicted below.
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Caption: Workflow for Spectroscopic Analysis of 6-Oxoheptanoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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